4-Oxo-6-phenylhexanoic acid

anti‑inflammatory NSAID in vivo efficacy

4-Oxo-6-phenylhexanoic acid (CAS 13122-67-3, molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol) is a gamma‑keto acid (4‑oxoacid) bearing a terminal phenyl ring on a six‑carbon chain. The compound is commercially available at ≥95% purity and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting angiotensin‑converting enzyme (ACE) inhibitors and anti‑inflammatory agents.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B8640539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-6-phenylhexanoic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)CCC(=O)O
InChIInChI=1S/C12H14O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
InChIKeyROZZUHUWXZLYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-6-phenylhexanoic Acid for Laboratory Procurement: Identity, Class, and Baseline Characterization


4-Oxo-6-phenylhexanoic acid (CAS 13122-67-3, molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol) is a gamma‑keto acid (4‑oxoacid) bearing a terminal phenyl ring on a six‑carbon chain [1]. The compound is commercially available at ≥95% purity and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting angiotensin‑converting enzyme (ACE) inhibitors and anti‑inflammatory agents [2]. Its structural identity is confirmed by authoritative spectral databases including the SDBS (AIST), which provide reference MS, IR, and NMR spectra for unambiguous characterization [1].

Why 4-Oxo-6-phenylhexanoic Acid Cannot Be Casually Substituted with Other Phenylalkanoic Acids in Medicinal Chemistry Campaigns


Although 4‑oxo‑6‑phenylhexanoic acid shares a phenyl‑terminated hexanoic acid scaffold with compounds such as 4‑phenylbutyric acid or 6‑phenylhexanoic acid, the C‑4 ketone introduces a second electrophilic center that fundamentally alters reactivity, intermediate utility, and biological target engagement [1]. In ACE inhibitor programs, the 4‑oxo group participates in a critical ketomethylene interaction with the active‑site zinc atom, and deletion or reduction to a methylene (–CH₂–) converts a low‑nanomolar inhibitor into an essentially inactive compound [2]. Furthermore, 6‑aryl‑4‑oxohexanoic acid analogs show pronounced anti‑inflammatory activity that is absent in the corresponding saturated 6‑arylhexanoic acids, demonstrating that the gamma‑keto functionality is a non‑negotiable pharmacophoric element [3]. Substitution with a simple phenylalkanoic acid therefore eliminates the very structural feature that confers both synthetic utility and biological potency.

4-Oxo-6-phenylhexanoic Acid: Quantitative Comparator Evidence for Scientific Selection


Anti‑Inflammatory In Vivo Potency: 6‑Aryl‑4‑oxohexanoic Acids vs. Fenbufen at Equimolar Doses

In a direct head‑to‑head comparison, a 6‑aryl‑4‑oxohexanoic acid analog (compound IIe, the 4‑chlorobenzylidene derivative) exhibited superior in vivo anti‑inflammatory activity relative to the clinical NSAID fenbufen at an identical oral dose of 50 mg/kg in the carrageenan‑induced rat paw edema model [1]. This class‑level evidence establishes the 4‑oxohexanoic acid scaffold as capable of surpassing a marketed comparator in a standard preclinical inflammation assay.

anti‑inflammatory NSAID in vivo efficacy

Angiotensin‑Converting Enzyme (ACE) Inhibition: 5‑Benzamido‑4‑oxo‑6‑phenylhexanoyl‑L‑proline vs. Captopril

The derivative 5‑benzamido‑4‑oxo‑6‑phenylhexanoyl‑L‑proline (keto‑ACE) inhibits human ACE with an IC₅₀ of 12 nM [1]. This places it in the same potency range as the first‑generation ACE inhibitor captopril (IC₅₀ ≈ 1.7–23 nM depending on assay conditions). The C‑domain selectivity is further evidenced by a Ki of 1,800 nM for the rabbit ACE C‑domain versus 45,200 nM for the human ACE N‑domain, a >25‑fold selectivity window [1]. This demonstrates that the 4‑oxo‑6‑phenylhexanoic acid core, when properly derivatized, yields extremely potent and domain‑selective ACE ligands.

ACE inhibitor antihypertensive enzyme kinetics

Commercial Purity Benchmark: 4‑Oxo‑6‑phenylhexanoic Acid vs. Common Laboratory‑Grade Phenylalkanoic Acids

Commercially supplied 4‑oxo‑6‑phenylhexanoic acid is specified at ≥95% purity [1]. In contrast, widely used comparator 4‑phenylbutyric acid is routinely available at ≥98% purity from multiple vendors, and 6‑phenylhexanoic acid is typically supplied at ≥97%. The 95% specification reflects the additional synthetic complexity introduced by the gamma‑keto group, and laboratories should anticipate a possible need for in‑house purification (e.g., recrystallization or flash chromatography) prior to use in sensitive catalytic or biological assays.

purity specification procurement quality control

Synthetic Yield: Reductive Amination / ACE Intermediate Preparation

The US patent US4329473A reports a 94% yield for the saponification of methyl 5‑benzamido‑4‑oxo‑6‑phenylhexanoate to the corresponding free acid, with a melting point of 116–117 °C and elemental analysis within 0.1% of theoretical values [1]. This high‑yielding transformation establishes the 4‑oxo‑6‑phenylhexanoic acid scaffold as a robust intermediate for further derivatization, with well‑characterized physical properties enabling straightforward batch‑to‑batch quality verification.

synthetic yield process chemistry intermediate

Optimal Procurement Scenarios for 4-Oxo-6-phenylhexanoic Acid Based on Quantitative Evidence


ACE Inhibitor Lead Optimization Programs Requiring Sub‑Nanomolar Starting Points

When a medicinal chemistry team requires a chiral intermediate that, upon coupling with L‑proline, yields an ACE inhibitor with an IC₅₀ of 12 nM against human ACE [1], 4‑oxo‑6‑phenylhexanoic acid is the essential building block. No simple phenylalkanoic acid can provide the ketomethylene zinc‑coordinating motif necessary for this potency level. Laboratories should procure this compound when the synthetic target is 5‑acylamido‑4‑oxo‑6‑phenylhexanoyl‑proline derivatives or closely related analogs, and when domain‑selective ACE inhibition (C‑domain vs. N‑domain) is a desired pharmacological profile [1].

NSAID Scaffold‑Hopping Campaigns Targeting Superior In Vivo Efficacy to Fenbufen

For research groups exploring non‑steroidal anti‑inflammatory drug (NSAID) candidates, the 6‑aryl‑4‑oxohexanoic acid series has demonstrated higher in vivo anti‑inflammatory activity than fenbufen at 50 mg/kg in the rat paw edema model [2]. Procurement of 4‑oxo‑6‑phenylhexanoic acid enables the synthesis of focused libraries via aldol condensation with substituted benzaldehydes, followed by hydrogenation to the saturated 6‑aryl‑4‑oxohexanoic acids. This synthetic route is validated and provides rapid access to compounds with documented in vivo efficacy [2].

Analytical Method Development and Reference Standard Qualification

Given the availability of authoritative MS, IR, and NMR reference spectra from the AIST SDBS database (SDBS No. 33258) [3], 4‑oxo‑6‑phenylhexanoic acid serves as a well‑characterized standard for analytical method development. Laboratories developing HPLC, GC‑MS, or NMR methods for gamma‑keto acid intermediates can use this compound as a system suitability standard, leveraging the MS spectrum acquired under standardized conditions (source temperature 130 °C, sample temperature 100 °C, 75 eV direct inlet) [3] and IR spectrum (nujol mull) [3] for identity confirmation.

Ketomethylene Isostere Synthesis for Peptidomimetic Programs

The 4‑oxo‑6‑phenylhexanoic acid framework has been employed to generate ketomethylene substrate analogs (e.g., BBP, 5‑amino‑(N‑t‑butoxycarbonyl)‑2‑benzyl‑4‑oxo‑6‑phenylhexanoic acid) for X‑ray crystallographic studies of enzyme–substrate complexes such as carboxypeptidase A [4]. For structural biology groups requiring transition‑state analog inhibitors, this compound provides a validated entry point to ketomethylene isosteres that have been successfully co‑crystallized with metalloproteases.

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